A derivative of Estrone. Estrone is one of the three naturally occurring estrogens, the others being estradiol and estriol.
Estrone 3-methyl ether
CAS No.: 1624-62-0
Cat. No.: VC0195177
Molecular Formula: C19H24O2
Molecular Weight: 284.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1624-62-0 |
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Molecular Formula | C19H24O2 |
Molecular Weight | 284.4 g/mol |
IUPAC Name | (8R,9S,13S,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
Standard InChI | InChI=1S/C19H24O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-17H,3,5,7-10H2,1-2H3/t15-,16-,17+,19+/m1/s1 |
Standard InChI Key | BCWWDWHFBMPLFQ-VXNCWWDNSA-N |
Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC |
SMILES | CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC |
Canonical SMILES | CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC |
Appearance | Solid Powder |
Introduction
Chemical Properties and Structure
Estrone 3-methyl ether has the molecular formula C₁₉H₂₄O₂ and a molecular weight of 284.399 g/mol . Its structure consists of a steroid backbone with a methoxy group at the C3 position and a ketone group at C17, making it a derivative of the naturally occurring hormone estrone. The IUPAC name of this compound is (8R,9S,13S,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one .
The compound's SMILES notation is CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC, and its InChI Key is BCWWDWHFBMPLFQ-VXNCWWDNSA-N . These identifiers are important for database searches and computational studies of the molecule. The structure features the characteristic estrane skeleton with specific stereochemistry at positions 8, 9, 13, and 14, which contributes to its biological activity and synthetic utility.
Physical Properties
Estrone 3-methyl ether presents as a white to light yellow crystalline powder or crystal with distinct physical characteristics that are important for its identification, purification, and handling. The detailed physical properties of this compound are presented in Table 1.
Table 1: Physical Properties of Estrone 3-Methyl Ether
The physical properties listed above are critical for analytical chemists and researchers working with this compound, as they provide the necessary parameters for identification, quality control, and experimental design. The compound's limited water solubility but good solubility in organic solvents like chloroform is characteristic of many steroid derivatives and influences its handling in laboratory settings.
Biological Activity and Applications
Estrone 3-methyl ether demonstrates interesting biological properties that have made it valuable in hormone research and pharmaceutical development. Despite being structurally related to estrogens, it exhibits unique characteristics in terms of receptor binding and cellular effects.
Research has shown that estrone 3-methyl ether stimulates the proliferation of estrogen-dependent MCF-7 breast cancer cells in vitro when used at concentrations ranging from 0.16 to 20 μM . Interestingly, despite this estrogen-like effect on cell proliferation, the compound lacks significant estrogen receptor (ER) binding activity, with IC₅₀ values greater than 100 μM for both ERα and ERβ . This suggests that its biological effects may be mediated through alternative pathways distinct from classical estrogen receptor binding, making it an intriguing tool for studying non-canonical estrogen signaling.
The compound has been extensively used in the synthesis of various estrogen receptor modulators and serves as an important precursor in pharmaceutical research . Its utility extends to being a starting material for the synthesis of other steroidal compounds with therapeutic applications. A notable example is its use in the synthesis of dienogest, a progestin used primarily as a contraceptive in combination with ethinylestradiol .
Synthesis Methods
Several methods have been developed for the synthesis of estrone 3-methyl ether, as well as for using it as a starting material to synthesize other compounds. These synthetic approaches demonstrate the compound's versatility in organic chemistry and pharmaceutical development.
Synthesis of Estrone 3-Methyl Ether
A multi-step synthesis process for the preparation of 9(11)-dehydroestrone 3-methyl ether from 2-methyl,4-methoxy benzaldehyde has been described in the literature . This approach involves a series of reactions including Grignard reactions and oxidation steps, ultimately leading to the formation of the steroid skeleton with the methoxy group at the C3 position.
Novel total syntheses of (+)-estrone 3-methyl ether have been reported, showcasing various synthetic strategies to achieve stereoselective synthesis of this compound . These approaches often involve complex reaction sequences and stereocontrol elements to ensure the correct spatial arrangement of the steroid backbone, which is crucial for its biological activity.
Use in the Synthesis of Other Compounds
Estrone 3-methyl ether serves as an important starting material in the synthesis of dienogest, a process that involves multiple steps :
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Reacting estrone 3-methyl ether with alcohol in the presence of an acid to form 3-methoxy-17,17-dialkoxy-estra-1,3,5-triene
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Subjecting the product to partial reduction using alkali metal in liquid ammonia
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Treating the resulting product with mild acid to form 3-methoxy-estra-2,5(10)-dien-17-one
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Further reactions including cyanomethylation to eventually yield dienogest
A specific example of this synthesis process begins with a suspension of estrone 3-methyl ether in methanol treated with methane sulfonic acid, heated under reflux for 60 minutes, followed by additional steps including reduction with lithium in liquid ammonia . This synthetic pathway has been shown to yield the desired product with high purity (>95% by HPLC) and good yield (95%) .
Market Analysis and Trends
The estrone 3-methyl ether market is experiencing notable growth, driven by increased research activities focused on hormone-related disorders and the rising prevalence of conditions linked to hormonal imbalances . According to market research data, this sector is expected to grow at a Compound Annual Growth Rate (CAGR) of 5.4% during the forecast period .
Several factors contribute to the expansion of this market:
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The growing trend of personalized medicine fuels demand for specific hormonal compounds, enabling tailored treatment options that enhance efficacy and safety.
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Advancements in biotechnology and pharmacology are contributing to the expansion of applications for estrone 3-methyl ether in therapeutic formulations.
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Intensified focus on women's health and endocrine-related diseases drives research interest in estrogen derivatives.
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Expanding array of research initiatives in hormone therapy development creates demand for high-purity reference standards.
Key players in the estrone 3-methyl ether market include Cayman Chemical, Vio Chemicals, Biosynth, Merck, Tokyo Chemical Industry, Matrix Scientific, and Alfa Chemistry . These companies are engaged in the synthesis and commercialization of estrone 3-methyl ether for various research and developmental applications, contributing to the compound's availability and standardization in the market.
Given these hazards, researchers and laboratory personnel should adhere to strict safety protocols when handling estrone 3-methyl ether. This includes working in well-ventilated areas, using appropriate personal protective equipment (gloves, lab coat, safety glasses), and following proper disposal procedures for both the compound and any materials contaminated with it. The compound should be stored in a cool, dark place and kept away from incompatible materials .
Research Findings and Applications
Research on estrone 3-methyl ether has revealed various applications and potential uses in scientific and pharmaceutical fields. Some notable research findings include:
Studies have investigated its role in the design and synthesis of steroidal analogs as estrogenic/anti-estrogenic agents . These investigations contribute to the development of potential therapeutic agents for hormone-dependent conditions such as breast cancer, endometriosis, and osteoporosis.
The compound has been utilized in the synthesis of new estrogen receptor antagonists, such as 3,20-dihydroxy-19-norpregna-1,3,5(10)-trienes, which have been evaluated for their biological activities through molecular modeling and biological evaluation . This research helps in the development of selective estrogen receptor modulators (SERMs) that can have tissue-specific effects, potentially reducing side effects associated with traditional hormone therapies.
In analytical chemistry, estrone 3-methyl ether serves as an important reference standard for the study of estrogen metabolism and for the development of detection methods for steroids in various matrices. Its well-characterized physical and chemical properties make it valuable for calibration and method validation purposes.
Its use as a starting material for the synthesis of dienogest represents an important application in the field of contraceptive development . The development of efficient synthetic routes from estrone 3-methyl ether to dienogest has economic implications for pharmaceutical manufacturing, potentially reducing costs and improving the availability of hormonal contraceptives.
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